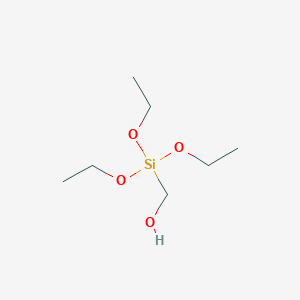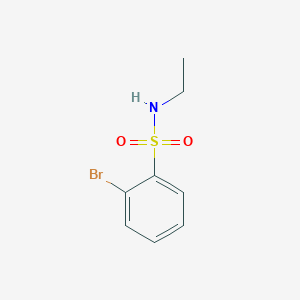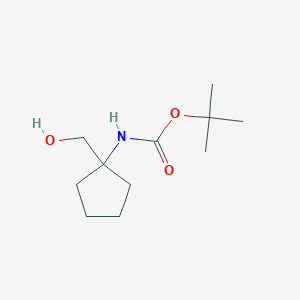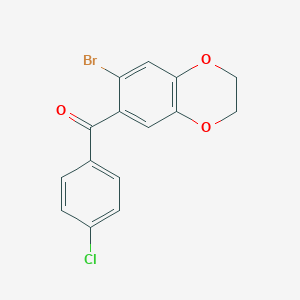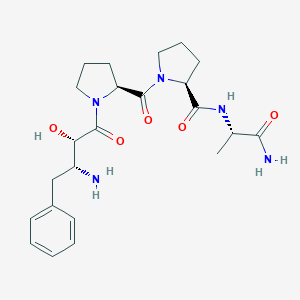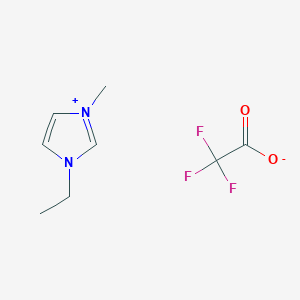![molecular formula C6H7N3O2 B063590 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione CAS No. 182482-37-7](/img/structure/B63590.png)
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, also known as DPTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is not fully understood. However, studies have suggested that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of viruses.
Effets Biochimiques Et Physiologiques
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has been found to have various biochemical and physiological effects. Studies have shown that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can induce oxidative stress and DNA damage, leading to the activation of the p53 pathway. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against cancer cells, viruses, and bacteria. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to have low toxicity in animal studies. However, one of the limitations of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione. One of the directions is to investigate the structure-activity relationship of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione and its derivatives to develop more potent and selective compounds. Another direction is to explore the use of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione in combination with other anticancer agents or antiviral drugs to enhance their efficacy. Moreover, the development of new methods for the synthesis of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione and its derivatives can also be explored. Finally, the in vivo efficacy and toxicity of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can be further investigated to evaluate its potential for clinical use.
Conclusion:
In conclusion, 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione is a heterocyclic compound that has shown promising results in scientific research applications. It has demonstrated antitumor, antiviral, and antibacterial activities, and its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione can be synthesized using different methods such as the reaction of 2,4-diamino-6-(2,4-dinitrophenyl)-1,3,5-triazine with maleic anhydride in the presence of acetic anhydride. Another method involves the reaction of 2,4-diamino-6-nitro-1,3,5-triazine with maleic anhydride in the presence of acetic anhydride and triethylamine. The yield of 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione using these methods is around 50-70%.
Applications De Recherche Scientifique
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has shown potential in various scientific research applications. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has also been found to be effective against herpes simplex virus and human immunodeficiency virus. Moreover, 8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione has shown antibacterial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
182482-37-7 |
|---|---|
Nom du produit |
8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-2-1-4-6(11)8-7-3-9(4)5/h3-4H,1-2H2,(H,8,11) |
Clé InChI |
AZTJPZGXOZYXFN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NN=C2 |
SMILES canonique |
C1CC(=O)N2C1C(=O)NN=C2 |
Synonymes |
Pyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, 8,8a-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



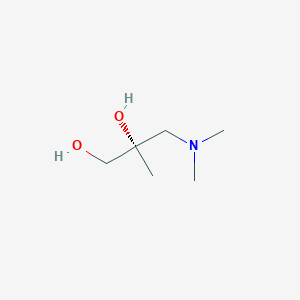
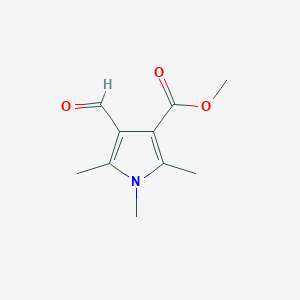
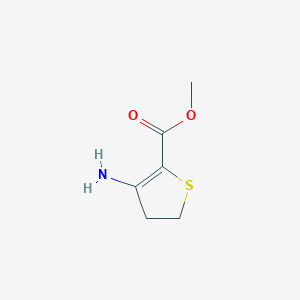
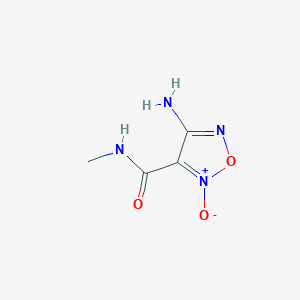
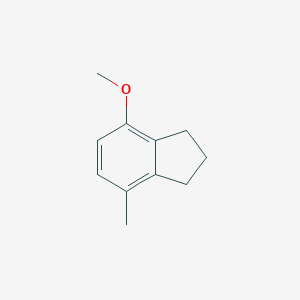

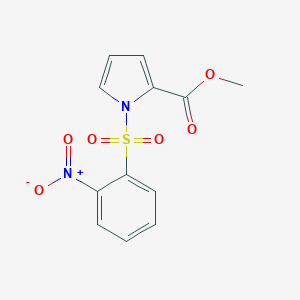
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
